molecular formula C9H12BrNO2 B13049101 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol

Cat. No.: B13049101
M. Wt: 246.10 g/mol
InChI Key: AAFUDAAVJMVDRI-SVGQVSJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is a chiral compound with significant interest in various scientific fields. This compound features a bromine atom at the 6th position of the phenol ring and a chiral center at the 1-amino-2-hydroxypropyl side chain, making it an intriguing subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol typically involves the bromination of phenol followed by the introduction of the chiral side chain. One common method includes:

    Bromination of Phenol: Phenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position.

    Chiral Side Chain Introduction: The brominated phenol is then reacted with a chiral epoxide, such as (1S,2R)-1-amino-2-hydroxypropane, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Enantioselective synthesis and chiral resolution techniques are often employed to obtain the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like NH3, R-SH

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: De-brominated or de-hydroxylated products

    Substitution: Amino or thiol-substituted phenols

Scientific Research Applications

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and stereochemical studies.

    Biology: Investigated for its potential as a biochemical probe due to its chiral nature.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of chiral catalysts and ligands for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals interactions. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-bromophenol
  • 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-chlorophenol
  • 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol

Uniqueness

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro and fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-[(1S,2R)-1-amino-2-hydroxypropyl]-6-bromophenol

InChI

InChI=1S/C9H12BrNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m1/s1

InChI Key

AAFUDAAVJMVDRI-SVGQVSJJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C(=CC=C1)Br)O)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)Br)O)N)O

Origin of Product

United States

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